Cas no 1314922-71-8 (2-Chloro-6-phenyl-1-hexene)
2-Chloro-6-phenyl-1-hexene Chemical and Physical Properties
Names and Identifiers
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- (5-CHLOROHEX-5-EN-1-YL)BENZENE
- 2-Chloro-6-phenyl-1-hexene
- Benzene, (5-chloro-5-hexen-1-yl)-
- 5-chlorohex-5-enylbenzene
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- MDL: MFCD07775150
- Inchi: 1S/C12H15Cl/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2
- InChI Key: JPTXYQAGGOFBNX-UHFFFAOYSA-N
- SMILES: ClC(=C)CCCCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 145
- XLogP3: 4.6
- Topological Polar Surface Area: 0
2-Chloro-6-phenyl-1-hexene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427514-1 g |
2-Chloro-6-phenyl-1-hexene |
1314922-71-8 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB427514-5 g |
2-Chloro-6-phenyl-1-hexene |
1314922-71-8 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB427514-1g |
2-Chloro-6-phenyl-1-hexene; . |
1314922-71-8 | 1g |
€1621.70 | 2025-02-21 | ||
| abcr | AB427514-5g |
2-Chloro-6-phenyl-1-hexene |
1314922-71-8 | 5g |
€1373.40 | 2023-09-04 | ||
| Fluorochem | 397231-1g |
2-Chloro-6-phenyl-1-hexene |
1314922-71-8 | 97.0% | 1g |
£570.00 | 2023-04-20 | |
| Fluorochem | 397231-5g |
2-Chloro-6-phenyl-1-hexene |
1314922-71-8 | 97.0% | 5g |
£1,377.00 | 2023-04-20 | |
| Fluorochem | 397231-25g |
2-Chloro-6-phenyl-1-hexene |
1314922-71-8 | 97.0% | 25g |
£3,213.00 | 2023-04-20 |
2-Chloro-6-phenyl-1-hexene Suppliers
2-Chloro-6-phenyl-1-hexene Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-Chloro-6-phenyl-1-hexene
Comprehensive Overview of 2-Chloro-6-phenyl-1-hexene (CAS No. 1314922-71-8): Properties, Applications, and Industry Insights
2-Chloro-6-phenyl-1-hexene (CAS No. 1314922-71-8) is a specialized organic compound gaining attention in pharmaceutical and material science research due to its unique structural features. This chlorinated alkene derivative combines a phenyl group with a six-carbon chain, offering versatile reactivity for synthetic applications. The compound's molecular formula (C12H15Cl) and precise molecular weight (194.70 g/mol) make it valuable for controlled reactions in fine chemical synthesis.
Recent trends in green chemistry have increased demand for intermediates like 2-Chloro-6-phenyl-1-hexene, as researchers seek sustainable pathways for drug development. The compound's vinyl chloride moiety enables participation in cross-coupling reactions, particularly relevant to catalyzed organic transformations – a hot topic in 2024 pharmaceutical patent filings. Analytical techniques such as HPLC purity testing and NMR characterization confirm its stability under standard laboratory conditions.
The synthetic utility of CAS 1314922-71-8 extends to polymer modification, where its dual functionality allows incorporation into specialty thermoset resins. Industry reports indicate growing applications in high-performance coatings, aligning with the global push for advanced material solutions. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure optimal shelf life, while handling protocols follow standard organic compound precautions.
Emerging research explores 2-Chloro-6-phenyl-1-hexene as a precursor in chiral catalyst systems, addressing the pharmaceutical industry's need for enantioselective synthesis. Computational chemistry studies suggest potential for creating novel bioactive scaffolds, particularly in small molecule drug discovery programs targeting neurological pathways. These applications position the compound as valuable for medicinal chemistry innovation.
Quality specifications for CAS 1314922-71-8 typically require ≥95% purity by GC analysis, with strict control of process impurities. Advanced purification methods including column chromatography and distillation techniques yield material suitable for sensitive reactions. The compound's solubility profile (soluble in common organic solvents like dichloromethane and THF) facilitates diverse laboratory applications.
Market analysis reveals increasing procurement of 2-Chloro-6-phenyl-1-hexene by contract research organizations (CROs) engaged in fragment-based drug design. The compound's structure-activity relationship potential makes it particularly interesting for kinase inhibitor development, a rapidly expanding therapeutic area. Current supply chain data shows stable availability from specialty chemical manufacturers with GMP-compliant production capabilities.
From a regulatory perspective, proper safety data sheets (SDS) must accompany commercial quantities of 1314922-71-8, detailing appropriate waste disposal methods and first aid measures. The compound's environmental fate has been studied through standard biodegradation assays, with results informing proper laboratory stewardship practices. These considerations align with the chemical industry's focus on responsible innovation.
Technological advancements in flow chemistry systems have created new opportunities for utilizing 2-Chloro-6-phenyl-1-hexene in continuous manufacturing processes. Its compatibility with microwave-assisted synthesis techniques demonstrates potential for process intensification – a key driver in modern API production economics. These developments underscore the compound's relevance to current chemical engineering challenges.
Academic interest in CAS 1314922-71-8 continues to grow, with recent publications exploring its use in constructing molecular machines and supramolecular architectures. The compound's conformational flexibility and steric properties make it particularly valuable for designing functional nanomaterials, an area receiving substantial research funding worldwide. Such applications highlight the intersection between traditional organic chemistry and cutting-edge nanotechnology.
For researchers considering 2-Chloro-6-phenyl-1-hexene in their work, thorough literature review of its reaction kinetics and compatibility matrices is recommended. The compound's patent landscape shows increasing protection of derivatives in electronic materials applications, suggesting expanding commercial potential beyond pharmaceutical uses. Proper intellectual property due diligence should accompany any development program involving this versatile intermediate.
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